Parafluoroanilinium bromide
Description
Parafluoroanilinium bromide (C₆H₅FNH₃⁺·Br⁻) is an organic ammonium bromide derivative characterized by a fluorine atom substituted at the para position of the anilinium ring. This structural feature distinguishes it from other anilinium-based bromides, as the electronegative fluorine substituent influences electronic distribution, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(4-fluorophenyl)azanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSFFZUFGPRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
2.1.1 3-Cyanoanilinium Bromide
- Structure: The cation of 3-cyanoanilinium bromide (C₇H₇N₂⁺·Br⁻) features a cyano (-CN) substituent at the meta position, inducing electron-withdrawing effects. In contrast, parafluoroanilinium bromide’s fluorine substituent at the para position exerts similar but weaker electron-withdrawing effects.
- Crystal Packing: 3-Cyanoanilinium bromide forms N–H⋯Br hydrogen bonds between cations and anions, stabilizing its crystal lattice . This compound likely exhibits similar hydrogen-bonding patterns, but fluorine’s smaller atomic radius may alter packing efficiency.
Sepantronium Bromide (YM-155)
- Structure: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) incorporates a complex bicyclic structure with a brominated aromatic system, enhancing its bioavailability and target specificity .
- Electronic Effects : The fluorine atom in this compound may reduce basicity compared to sepantronium’s nitrogen-rich framework, impacting solubility and reactivity.
Solubility and Physicochemical Properties
- Key Insight: The fluorine substituent in this compound likely enhances hydrophilicity compared to non-polar analogs but less than inorganic bromides like LiBr, which exhibits extreme water solubility due to ionic dissociation .
Thermal and Stability Profiles
- Lithium Bromide : High thermal stability (m.p. 552°C) due to ionic bonding, making it suitable for industrial refrigeration .
- 3-Cyanoanilinium Bromide: Stability likely derives from hydrogen-bonded networks, as seen in its chloride analog . This compound may exhibit comparable stability but lower melting points than inorganic salts.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound studies?
- Methodological Answer : Disclose all synthetic procedures, including solvent volumes and purification yields. Use IUPAC nomenclature and CAS registry numbers. For biological studies, include IRB approval codes and animal welfare statements. Deposit raw spectral data in public repositories (e.g., Figshare) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
